molecular formula C10H12BrNO3 B1469414 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide CAS No. 1309682-36-7

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide

Cat. No.: B1469414
CAS No.: 1309682-36-7
M. Wt: 274.11 g/mol
InChI Key: YHZFSPXYRUYTOA-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of benzamide, featuring a bromine atom at the 4-position, a hydroxyethyl group at the nitrogen atom, and a methoxy group at the 3-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide typically involves the following steps:

    Bromination: The starting material, 3-methoxybenzoic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 4-position.

    Amidation: The brominated intermediate is then reacted with 2-aminoethanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-methoxy-N-(2-hydroxyethyl)benzamide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 4-bromo-N-(2-carboxyethyl)-3-methoxybenzamide.

    Reduction: 3-methoxy-N-(2-hydroxyethyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-hydroxyethyl)-3-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.

    4-bromo-N-(2-hydroxyethyl)benzenecarboxamide: Lacks the methoxy group on the benzene ring.

Uniqueness

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide is unique due to the presence of both the bromine and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various research applications.

Biological Activity

4-Bromo-N-(2-hydroxyethyl)-3-methoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H14BrN O3. The synthesis typically involves the reaction of 3-methoxybenzoic acid derivatives with bromoalkylamines in the presence of coupling agents. The hydroxyl group on the ethyl chain is crucial for enhancing solubility and biological interaction.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways crucial for bacterial survival. For instance, benzamide derivatives have shown potential in inhibiting dihydrofolate reductase (DHFR), which is vital for DNA synthesis in bacteria .
  • Antifungal Properties : Similar compounds have demonstrated antifungal activity, suggesting that this compound could also possess these properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzamide derivatives, providing insights into the efficacy and mechanisms of action.

  • Antibacterial Activity Study :
    • A study evaluated various benzamide derivatives against Bacillus subtilis and Escherichia coli. The results indicated that certain structural modifications, such as bromination and hydroxylation, enhanced antibacterial potency. The minimum inhibitory concentration (MIC) values were significantly lower for compounds with these modifications compared to their unmodified counterparts .
  • Enzyme Inhibition Mechanism :
    • Research on related benzamides revealed that they could inhibit DHFR by binding to its active site, thus preventing folate metabolism in bacteria. This mechanism was confirmed through kinetic studies showing decreased enzyme activity in the presence of these compounds .
  • Pharmacological Characterization :
    • A pharmacological study assessed the anti-inflammatory effects of benzamide derivatives, highlighting their potential as therapeutic agents in inflammatory diseases. Compounds exhibiting high selectivity for specific receptors showed promise in reducing inflammation markers in vitro .

Data Tables

Biological ActivityTest OrganismMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus25
AntibacterialEscherichia coli50
Enzyme InhibitionDHFRIC50 = 10 µM
AntifungalCandida albicans>100

Properties

IUPAC Name

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-15-9-6-7(2-3-8(9)11)10(14)12-4-5-13/h2-3,6,13H,4-5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZFSPXYRUYTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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